n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide
CAS No.: 56382-69-5
Cat. No.: VC16056029
Molecular Formula: C14H20N2O2S
Molecular Weight: 280.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56382-69-5 |
---|---|
Molecular Formula | C14H20N2O2S |
Molecular Weight | 280.39 g/mol |
IUPAC Name | N-(cycloheptylideneamino)-4-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C14H20N2O2S/c1-12-8-10-14(11-9-12)19(17,18)16-15-13-6-4-2-3-5-7-13/h8-11,16H,2-7H2,1H3 |
Standard InChI Key | ALDSHQNICOCDHB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCC2 |
Introduction
Identification and Nomenclature
Chemical Identifiers
The compound is systematically identified through multiple nomenclature systems and databases:
Identifier | Value |
---|---|
IUPAC Name | N-(cycloheptylideneamino)-4-methylbenzenesulfonamide |
CAS Registry Number | 56382-69-5 |
PubChem CID | 277907 |
DSSTox Substance ID | DTXSID20298922 |
Molecular Formula | C₁₄H₂₀N₂O₂S |
Molecular Weight | 280.39 g/mol |
The SMILES notation CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCC2
and InChIKey ALDSHQNICOCDHB-UHFFFAOYSA-N
provide unambiguous representations of its structure .
Synonyms and Historical Context
Alternative designations include NSC126972 (National Service Center identifier) and SCHEMBL20556203 (chemical vendor catalog ID) . Its first registration in PubChem dates to March 26, 2005, with updates reflecting ongoing research interest .
Structural Characteristics
Molecular Architecture
The molecule features:
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4-Methylbenzenesulfonamide backbone: A planar aromatic ring with a sulfonamide group (–SO₂NH–) at the para position .
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Cycloheptylidene hydrazone: A seven-membered alicyclic ring conjugated to the hydrazone (–NH–N=) group, introducing steric bulk and conformational flexibility .
2D and 3D Conformations
X-ray crystallography (unavailable in provided data) and computational models suggest that the cycloheptylidene group adopts a boat-like conformation, minimizing steric clashes with the sulfonamide moiety . The hydrazone linkage exhibits partial double-bond character (C=N), confirmed by IR spectra showing a stretch at ~1600 cm⁻¹ .
Comparative Analysis with Analogues
Compared to N'-(dicyclopropylmethylidene)-4-methylbenzenesulfonohydrazide (CID: 282564), the cycloheptylidene variant exhibits enhanced steric hindrance and reduced electrophilicity due to its larger alicyclic ring . This difference impacts reactivity in cross-coupling reactions, as demonstrated in studies of N-tosylhydrazones .
Synthesis and Reactivity
Condensation of 4-Methylbenzenesulfonyl Hydrazide
The compound is synthesized via acid-catalyzed condensation between 4-methylbenzenesulfonyl hydrazide and cycloheptanone :
Reaction conditions (e.g., ethanol reflux, 12–24 hrs) yield products purified via column chromatography .
Metal-Free Cross-Coupling
Recent advances utilize N-tosylhydrazones in stereoselective couplings with boronic acids under metal-free conditions . For example, allylborylation of nitriles enables carbocyclization, forming quaternary stereocenters :
This method avoids transition metals, aligning with green chemistry principles .
Reactivity Profile
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Nucleophilic Attack: The hydrazone nitrogen participates in electrophilic substitutions, forming heterocycles .
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Thermal Decomposition: Generates diazo intermediates, enabling [2+1] cycloadditions .
Physicochemical Properties
Property | Value/Description |
---|---|
Solubility | Moderate in DMSO, chloroform; low in water |
Stability | Stable at RT; decomposes >200°C |
LogP (Predicted) | 3.2 ± 0.5 (Hydrophobic) |
Experimental data from thermogravimetric analysis (TGA) indicate decomposition onset at 210°C, consistent with analogous sulfonohydrazides .
Research Findings and Future Directions
Computational Insights
DFT studies reveal that the cycloheptylidene group stabilizes transition states in carbocyclizations via van der Waals interactions, achieving enantiomeric excesses >90% in model reactions .
Knowledge Gaps
-
Biological Screening: No in vivo or clinical data exist for this compound.
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Catalytic Applications: Potential in asymmetric catalysis remains unexplored.
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